molecular formula C7H11NO2 B173049 1-Acetylpyrrolidine-3-carbaldehyde CAS No. 1207866-93-0

1-Acetylpyrrolidine-3-carbaldehyde

Cat. No.: B173049
CAS No.: 1207866-93-0
M. Wt: 141.17 g/mol
InChI Key: CPNWBLATBKISDJ-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring with an acetyl group at the first position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde or ketone can lead to the formation of the pyrrolidine ring. The acetylation of the resulting pyrrolidine derivative can then be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Scientific Research Applications

1-Acetylpyrrolidine-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetyl group may also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect various biological pathways and processes .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.

    1-Acetylpyrrolidine: Similar structure but lacks the aldehyde group.

    Pyrrolidine-3-carbaldehyde: Contains the aldehyde group but lacks the acetyl group.

Uniqueness: 1-Acetylpyrrolidine-3-carbaldehyde is unique due to the presence of both the acetyl and aldehyde groups on the pyrrolidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-acetylpyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWBLATBKISDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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